ethyl 4-{[(5-bromo-1H-indol-1-yl)acetyl]amino}piperidine-1-carboxylate
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Overview
Description
Ethyl 4-{[(5-bromo-1H-indol-1-yl)acetyl]amino}piperidine-1-carboxylate is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of ethyl 4-{[(5-bromo-1H-indol-1-yl)acetyl]amino}piperidine-1-carboxylate involves multiple steps. The process typically starts with the bromination of indole to obtain 5-bromoindole. This is followed by the acetylation of 5-bromoindole to form 5-bromo-1H-indol-1-yl acetate. The next step involves the reaction of 5-bromo-1H-indol-1-yl acetate with piperidine-1-carboxylate under specific conditions to yield the final product .
Chemical Reactions Analysis
Ethyl 4-{[(5-bromo-1H-indol-1-yl)acetyl]amino}piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 4-{[(5-bromo-1H-indol-1-yl)acetyl]amino}piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-{[(5-bromo-1H-indol-1-yl)acetyl]amino}piperidine-1-carboxylate involves its interaction with specific molecular targets. The indole moiety in the compound is known to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Ethyl 4-{[(5-bromo-1H-indol-1-yl)acetyl]amino}piperidine-1-carboxylate can be compared with other indole derivatives such as:
5-bromoindole: A simpler compound with similar bromine substitution.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Indole-3-carbinol: Known for its anticancer properties.
Tryptophan: An essential amino acid with an indole ring structure.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H22BrN3O3 |
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Molecular Weight |
408.3 g/mol |
IUPAC Name |
ethyl 4-[[2-(5-bromoindol-1-yl)acetyl]amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H22BrN3O3/c1-2-25-18(24)21-9-6-15(7-10-21)20-17(23)12-22-8-5-13-11-14(19)3-4-16(13)22/h3-5,8,11,15H,2,6-7,9-10,12H2,1H3,(H,20,23) |
InChI Key |
FBJQRSASWKHANB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)CN2C=CC3=C2C=CC(=C3)Br |
Origin of Product |
United States |
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